1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms in its ring structure. Its chemical formula is C6H12N2O. It serves as a central structural motif in various biologically active compounds, particularly in the liposidomycin family of natural products. [] Liposidomycins are known for their antibiotic properties.
1-Methyl-1,4-diazepan-2-one is a heterocyclic organic compound characterized by a seven-membered diazepan ring containing two nitrogen atoms and a carbonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its structural similarities to known pharmacological agents.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methyl-1,4-diazepan-2-one. It is classified as a diazepan derivative, which places it in the broader category of azepanes—cyclic compounds containing nitrogen atoms in their ring structure. Its molecular formula is , and it has been studied for its potential applications in medicinal chemistry and organic synthesis .
1-Methyl-1,4-diazepan-2-one can be synthesized through several methods:
In industrial settings, the synthesis typically employs optimized reaction conditions to maximize yield and purity. Techniques such as purification through distillation or recrystallization are common to isolate the desired product effectively.
The molecular structure of 1-methyl-1,4-diazepan-2-one features a seven-membered ring with two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. The presence of the methyl group at position 1 contributes to its unique properties.
1-Methyl-1,4-diazepan-2-one undergoes various chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions used. For instance, oxidation may yield N-oxides while reduction can produce various amine derivatives.
The mechanism of action for 1-methyl-1,4-diazepan-2-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABA activity, it exerts sedative, muscle relaxant, and anticonvulsant effects. This interaction leads to increased inhibitory effects on neuronal excitability, which is crucial for its potential therapeutic applications .
The physical properties of 1-methyl-1,4-diazepan-2-one include:
Chemical properties include:
Relevant data from studies indicate that its stability allows it to be used effectively in various chemical reactions without significant degradation .
The applications of 1-methyl-1,4-diazepan-2-one are diverse:
The synthesis of the 1-methyl-1,4-diazepan-2-one scaffold has witnessed significant innovations beyond traditional approaches, enabling more efficient and structurally diverse routes. A strategically important pathway utilizes L-ascorbic acid (vitamin C) as a chiral starting material, exploiting its inherent stereochemistry to access enantiomerically enriched diazepanone derivatives. This biomolecule-based approach, developed by Kim et al., involves sequential transformations including condensation with sarcosine (N-methylglycine) to establish the core seven-membered ring system characteristic of liposidomycin natural products [4]. The method provides a stereocontrolled route to key intermediates like (S)- and (R)-1,4-dimethyl-1,4-diazepan-2-one, demonstrating the utility of renewable chiral pools in complex heterocycle synthesis.
A highly efficient multicomponent reaction (MCR) strategy significantly streamlines diazepanone assembly. This convergent approach leverages the Ugi reaction, combining an amine (methylamine), an aldehyde (glyoxylic acid), an isocyanide (tert-butyl isocyanide), and a carboxylic acid in a single pot. The initial Ugi adduct undergoes a subsequent acid-mediated intramolecular cyclization, directly furnishing the 1-methyl-1,4-diazepan-2-one core in high yield. This method excels in generating structural diversity by allowing variation of each input component .
Recent advances focus on N-alkylation-ring opening-cyclization cascades for scaffold construction. A pivotal development is the application of borrowing hydrogen catalysis (also known as hydrogen autotransfer) for efficient N-methylation. In this methodology, an iridium catalyst facilitates the dehydrogenation of methanol, generating formaldehyde in situ. The catalyst then promotes the reaction of this formaldehyde with a primary amine precursor of the diazepane ring, followed by catalyst-mediated hydrogenation of the resulting imine, yielding the critical N-methyl group. This strategy avoids pre-activated methylating agents (e.g., methyl halides) and utilizes benign methanol as the methyl source . Subsequent ring-opening of a cyclic precursor (e.g., a lactam or carbamate) followed by controlled ring-closing reactions completes the synthesis of the target diazepanone.
Table 1: Comparative Analysis of Synthetic Routes to 1-Methyl-1,4-diazepan-2-one
Synthetic Strategy | Key Starting Materials/Reagents | Key Advantages | Reported Yield |
---|---|---|---|
L-Ascorbic Acid Pathway | L-Ascorbic Acid, Sarcosine | Accesses chiral building blocks; Biomass-derived | Moderate to High |
Ugi Multicomponent | Methylamine, Glyoxylic Acid, tBuNC, Acid | High convergence, Structural diversity, One-pot | High (>80%) |
Borrowing-Hydrogen N-Methylation | Primary Amine, Methanol, Ir Catalyst | Atom economy, Green methylation, Tandem reactions | High |
The drive towards sustainable synthesis has profoundly impacted methodologies for constructing the 1,4-diazepan-2-one core, focusing on catalyst design, solvent selection, and waste minimization. A major breakthrough involves replacing traditional stoichiometric and toxic reagents with heteropolyacid (HPA) catalysts. Specifically, vanadium-substituted molybdophosphoric acids like H₅PMo₁₀V₂O₄₀ demonstrate exceptional efficacy in catalyzing the cyclocondensation reactions forming the diazepane ring. These solid acids offer multiple advantages: they are reusable (can be recovered and reactivated), exhibit high activity (reducing reaction times from hours to under 30 minutes), achieve excellent yields (often >85%), and generate minimal aqueous waste compared to conventional mineral acid catalysts . Their environmental impact is quantified by superior green metrics, including significantly lower E-factors (kg waste/kg product) and Process Mass Intensity (PMI) compared to traditional routes.
Solvent optimization plays a crucial role in improving the environmental footprint of diazepanone synthesis, particularly in large-scale coupling reactions. Extensive studies have identified acetonitrile as the optimal solvent for key steps, such as the coupling of intermediates like (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane with activated carboxylic acids. Acetonitrile provides high reaction efficiency (near-quantitative yields), excellent solubility for reactants and products, and significantly easier removal (lower boiling point, no azeotrope issues) compared to environmentally problematic halogenated solvents (e.g., dichloromethane, chloroform) or high-boiling polar aprotic solvents like DMF [5]. Its use eliminates the environmental and safety hazards associated with halogenated solvents while simplifying downstream processing.
Ring-closing metathesis (RCM) has emerged as a powerful green strategy for constructing unsaturated diazepinone precursors that can be reduced or functionalized to access the saturated 1,4-diazepan-2-one target. This approach utilizes well-defined ruthenium carbene catalysts (e.g., Grubbs II catalyst, Zhan catalyst 1B). A key application involves the RCM of diallylurea derivatives (e.g., N,N'-diallyl-N''-protected ureas). This method provides a phosgene-free route to the essential carbonyl group of the diazepanone, avoiding the highly toxic and corrosive phosgene gas traditionally used in carbonylative cyclizations. Conducted in anhydrous dichloromethane or, increasingly, in greener solvents like toluene with catalyst loadings as low as 1 mol%, RCM offers a direct and atom-economical pathway to the core heterocycle .
Table 2: Green Metrics Comparison for Diazepanone Synthesis Methods
Synthetic Method | Catalyst/Solvent | Reaction Time | Yield (%) | E-Factor* | PMI |
---|---|---|---|---|---|
Classical Acid Cyclization | H₂SO₄ / Toluene | 12+ hours | 70-75 | ~25 | ~35 |
HPA-Catalyzed Cyclocondensation | H₅PMo₁₀V₂O₄₀ / Toluene | 30 minutes | >85 | ~8 | ~12 |
RCM of Diallylurea | Zhan 1B (1 mol%) / CH₂Cl₂ or Toluene | 2-4 hours | 80-90 | ~15 | ~22 |
Ugi-Cyclization (Green Solvent) | None / Ethanol or Water | Varies | >80 | ~10 | ~15 |
E-Factor = Total waste (kg) / Product (kg); *PMI = Process Mass Intensity = Total mass inputs (kg) / Product (kg)
Achieving high enantiopurity in 1,4-diazepan-2-one derivatives is critical for their biological efficacy but challenging due to the inherent flexibility of the seven-membered ring. Chiral auxiliary-mediated approaches remain a robust solution, particularly for installing stereocenters adjacent to the carbonyl. A highly effective strategy employs bis-benzoyl-protected diallylurea precursors bearing a chiral auxiliary. Subjecting these precursors to ring-closing metathesis (RCM) using standard Grubbs-II catalysts forms the diazepinone ring with high diastereoselectivity. Subsequent deprotection and, if necessary, reduction steps yield enantiomerically enriched 1,4-diazepan-2-ones, achieving up to 92% enantiomeric excess (ee) . The choice of auxiliary and its removal conditions are crucial for maintaining stereochemical integrity throughout the synthesis.
Direct catalytic enantioselective synthesis has advanced through transition metal catalysis. Iridium complexes ligated with chiral phosphines, notably (R)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), catalyze the enantioselective N-alkylation of diazepanone precursors. This borrowing-hydrogen methodology, using alcohols as alkylating agents, achieves moderate to good enantioselectivity (up to 78% ee) in the formation of chiral amines directly relevant to functionalized diazepanone scaffolds . The mechanism involves enantiodetermining hydride transfer or asymmetric imine reduction steps within the catalytic cycle. Research focuses on optimizing ligand architecture (e.g., phosphinoxazolines, Josiphos derivatives) and reaction conditions to improve ee values further.
Organocatalysis offers a metal-free route to enantioenriched diazepanone building blocks. While less directly reported for the core diazepanone ring formation in the provided results, chiral organocatalysts like Cinchona alkaloid derivatives or proline-based catalysts are highly effective for synthesizing enantiopure β-amino acids, amino aldehydes, and other fragments subsequently incorporated into the diazepanone ring via enantioselective cyclization or condensation steps. These methods provide complementary strategies for controlling stereochemistry at positions introduced during the assembly of the heterocycle or its side chains.
The biological significance of enantiopure 1-methyl-1,4-diazepan-2-one derivatives is starkly illustrated in their pharmacology. Enantiomerically pure analogs, such as the 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative 9i and the 3R,6R-dimethyl-1,4-diazepan-2-one derivative 14a, exhibit potent dipeptidyl peptidase IV (DPP-4) inhibitory activity (IC₅₀ = 8.0 nM and 9.7 nM, respectively). These compounds are critical for developing new antidiabetic drugs, where stereochemistry profoundly impacts target binding affinity and metabolic stability [8]. Similarly, stereospecific interactions are crucial for achieving balanced triple monoamine reuptake inhibition (TRI) profiles. Molecular dynamics simulations show that specific enantiomers of 1-aryl-1,4-diazepan-2-ones adopt conformations allowing simultaneous optimal interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters (e.g., balanced SERT:NET:DAT inhibition ratio ≈ 1:0.8:1.2), a profile linked to improved antidepressant efficacy and reduced side effects .
Table 3: Enantioselective Methods for Diazepanone Functionalization
Catalytic Strategy | Key Catalyst/Reagent | Target Transformation | Achieved ee (%) | Key Application Example |
---|---|---|---|---|
RCM with Chiral Auxiliary | Grubbs-II Catalyst | Ring formation from bis-benzoyl precursor | ≤ 92 | Precursor to liposidomycin moieties |
Ir-Catalyzed N-Alkylation | [(R)-BINAP]Ir(cod)Cl Complex | Enantioselective amine alkylation | ≤ 78 | Synthesis of chiral N-substituted derivatives |
Organocatalyzed Fragment Synth. | Cinchonidine-derived catalyst | Asymmetric Mannich / Aldol reactions | >90 (for fragments) | Chiral β-amino acid precursors |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1